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Introduction
Parylene D is a chemical vapor deposited (CVD) polymer known for its excellent conformal

coverage, pinhole-free nature, and superior barrier properties.[1][2][3] A member of the poly(p-

xylylene) family, Parylene D is distinguished by the substitution of two chlorine atoms on the

aromatic ring.[2] This modification imparts a higher thermal stability compared to other common

Parylene variants like N and C.[2][4] Accurate and precise characterization of Parylene D film

thickness and surface roughness is critical for ensuring consistent performance in a variety of

applications, including medical devices, electronics, and aerospace components.[3][5] This

document provides detailed application notes and protocols for the characterization of

Parylene D films using standard laboratory techniques.

Key Properties of Parylene D
Parylene D offers a unique combination of physical, mechanical, electrical, and barrier

properties. A summary of these properties is presented in the table below.
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Property Parylene D Units Test Method

Mechanical

Tensile Strength, Yield 8,000 (55) psi (MPa) ASTM D882

Young's Modulus 400,000 (2758) psi (MPa) ASTM D882

Elongation to Break,

ultimate
10 % ASTM D882

Electrical

Dielectric Constant

at 60 Hz 2.84 ASTM D150

at 1 kHz 2.82 ASTM D150

at 1 MHz 2.80 ASTM D150

Dissipation Factor

at 60 Hz 0.004 ASTM D150

at 1 kHz 0.003 ASTM D150

at 1 MHz 0.02 ASTM D150

Dielectric Strength (1

mil)
5,500 V ASTM D149

Barrier

Water Vapor

Transmission
1.8 g·mil/100 in²·24h ASTM E96

Gas Permeability

Nitrogen 12.6 cc·mil/100 in²·24h·atm ASTM D1434

Oxygen 38.8 cc·mil/100 in²·24h·atm ASTM D1434

Carbon Dioxide 12.6 cc·mil/100 in²·24h·atm ASTM D1434
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Table 1: Physical, Mechanical, and Electrical Properties of Parylene D. Data sourced from

various technical datasheets.[1][6]

Parylene D Deposition Process Overview
The Parylene D coating process is a unique vapor deposition polymerization (VDP) that occurs

in a vacuum.[2][7] This process allows for the formation of a truly conformal and uniform film.

The key stages of the process are outlined below.
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Parylene D Deposition Workflow

Characterization of Film Thickness
Accurate measurement of film thickness is crucial for ensuring the desired barrier and dielectric

properties. Several techniques are commonly employed for this purpose.

Stylus Profilometry
Stylus profilometry is a contact-based technique that measures the vertical displacement of a

stylus as it is dragged across the surface of the film.[8] To measure film thickness, a step-height

is created on the substrate, and the profilometer measures the height difference between the

coated and uncoated regions.[9][10]

Experimental Protocol:

Sample Preparation:

During the Parylene D deposition process, partially mask a section of a flat, smooth

substrate (e.g., silicon wafer or glass slide) with a suitable high-temperature tape or a

physical mask.

After deposition, carefully remove the mask to create a clean, well-defined step from the

substrate to the Parylene D film.

Instrument Setup:

Select a stylus with a tip radius appropriate for the film thickness and hardness (e.g., 2-5

µm).

Set the stylus force to a low value (e.g., 1-5 mg) to avoid scratching or deforming the

relatively soft Parylene D film.

Set the scan length to traverse both the uncoated substrate and the coated film area,

typically a few millimeters.

Set the scan speed to a moderate value (e.g., 50-100 µm/s).

Data Acquisition:
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Position the sample on the profilometer stage and bring the stylus into contact with the

surface.

Initiate the scan across the step height.

Acquire multiple profiles at different locations along the step to ensure measurement

repeatability.

Data Analysis:

Level the acquired profile data to correct for any sample tilt.

Use the analysis software to place cursors on the uncoated and coated regions of the

profile.

The software will calculate the average step height, which corresponds to the film

thickness.
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Stylus Profilometry Workflow

Sample Preparation
(Create Step Height)

Instrument Setup
(Stylus, Force, Scan Parameters)

Data Acquisition
(Scan Across Step)

Data Analysis
(Leveling, Step Height Calculation)

Film Thickness

Click to download full resolution via product page

Stylus Profilometry Workflow

Optical Profilometry (Interferometry)
Optical profilometry is a non-contact technique that utilizes light interference to measure

surface topography.[11][12] It is a reliable method for measuring Parylene thickness and can be

used on a variety of substrates.[13]

Experimental Protocol:

Sample Preparation:
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Similar to stylus profilometry, a step-height is required for thickness measurement.[14]

Instrument Setup:

Select the appropriate objective lens based on the desired lateral resolution and field of

view.

Choose the appropriate measurement mode (e.g., Phase Shifting Interferometry for

smooth surfaces or Vertical Scanning Interferometry for rougher surfaces).

Data Acquisition:

Place the sample on the stage and focus on the surface.

Acquire an interferogram of the area containing the step height.

Data Analysis:

The instrument's software will process the interferogram to generate a 3D surface map.

Use the software tools to measure the step height between the coated and uncoated

regions.

Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in

polarization of light upon reflection from a thin film.[15] By fitting the experimental data to a

model, the film thickness and optical constants can be determined with high precision.[16]

Experimental Protocol:

Sample Preparation:

A sample with a uniform and smooth Parylene D film on a well-characterized substrate

(e.g., silicon wafer) is required. No step-height is necessary.

Instrument Setup:

Set the angle of incidence (typically 65-75 degrees).
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Define the wavelength range for the measurement.

Data Acquisition:

Acquire the ellipsometric parameters (Psi and Delta) as a function of wavelength.

Data Analysis:

Develop an optical model that represents the sample structure (e.g., Si substrate / SiO2

native oxide / Parylene D film / Air).

Use a dispersion model (e.g., Cauchy model) to describe the optical properties of the

Parylene D film.

Fit the model to the experimental data to determine the film thickness.

Characterization of Surface Roughness
Surface roughness is a critical parameter that can influence the frictional, optical, and

biocompatible properties of the Parylene D coating.

Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that

can provide three-dimensional topographical information at the nanoscale.[17][18][19] It is the

most common method for quantifying the surface roughness of thin films.[10]

Experimental Protocol:

Sample Preparation:

Mount a small section of the Parylene D coated substrate onto an AFM sample puck

using double-sided adhesive.[20] Ensure the sample is securely attached and as flat as

possible.

Instrument Setup:

Select an appropriate AFM probe (e.g., a standard silicon tapping mode probe).
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Perform a laser and photodiode alignment.

Determine the cantilever's resonant frequency.

Engage the tip onto the sample surface in tapping mode to minimize sample damage.

Optimize the imaging parameters (scan size, scan rate, setpoint, and gains).

Data Acquisition:

Acquire topography images from multiple areas on the sample surface to ensure the data

is representative.

Data Analysis:

Use the AFM software to flatten the raw image data to remove artifacts.

Select a representative area of the image for roughness analysis.

Calculate the desired roughness parameters, such as the root mean square (RMS)

roughness (Rq) and the average roughness (Ra).
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AFM Surface Roughness Workflow
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AFM Surface Roughness Workflow

Quantitative Data Summary
The following table summarizes typical thickness and roughness values for Parylene D films. It

is important to note that these values can be influenced by the specific deposition process

parameters.
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Parameter Typical Value Range Notes

Film Thickness 0.1 - 76 µm

Can be precisely controlled by

the amount of dimer used in

the deposition process.[2]

Surface Roughness (RMS) 1 - 10 nm

For films up to a few

micrometers thick. Roughness

can increase with film

thickness and deposition rate.

[21][22]

Table 2: Typical Thickness and Roughness of Parylene D Films.

Conclusion
The characterization of film thickness and surface roughness is essential for the quality control

and performance optimization of Parylene D coatings. The protocols outlined in this document

for stylus profilometry, optical profilometry, spectroscopic ellipsometry, and atomic force

microscopy provide robust methods for obtaining accurate and reliable data. By following these

detailed procedures, researchers, scientists, and drug development professionals can ensure

the consistency and efficacy of their Parylene D coated products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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